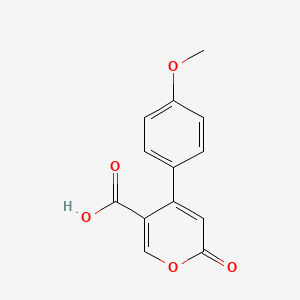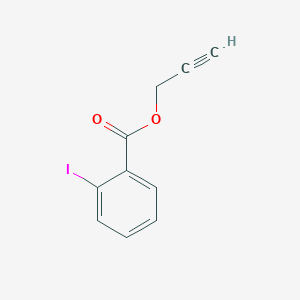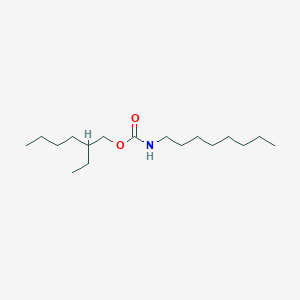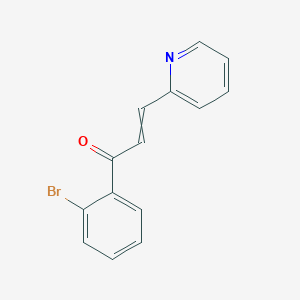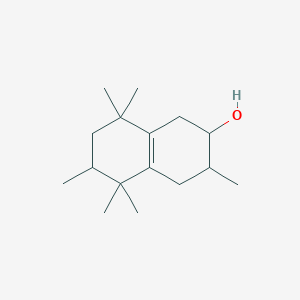![molecular formula C15H23NSi B14337811 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole CAS No. 108939-96-4](/img/structure/B14337811.png)
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is a compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an indole core. The indole structure is a common motif in organic chemistry, known for its presence in many natural products and pharmaceuticals. The TBS group is often used to protect hydroxyl groups during chemical synthesis due to its stability under various reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group to form the TBS-protected indole .
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF) at room temperature
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Free hydroxyl indole
Aplicaciones Científicas De Investigación
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl (TMS) ethers: Less bulky and less stable compared to TBS ethers.
Tert-butyldiphenylsilyl (TBDPS) ethers: More stable under acidic conditions but bulkier than TBS ethers.
Triisopropylsilyl (TIPS) ethers: Bulkier and more stable than TBS ethers.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is unique due to the balance it offers between stability and ease of removal. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while being easily removable under mild conditions using fluoride ions .
Propiedades
Número CAS |
108939-96-4 |
|---|---|
Fórmula molecular |
C15H23NSi |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methylindol-1-yl)silane |
InChI |
InChI=1S/C15H23NSi/c1-12-11-13-9-7-8-10-14(13)16(12)17(5,6)15(2,3)4/h7-11H,1-6H3 |
Clave InChI |
IYTLDAJGXIUELK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2N1[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


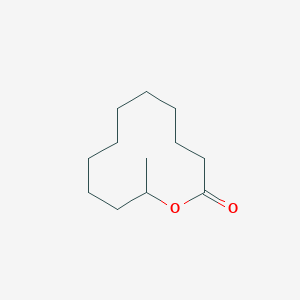
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
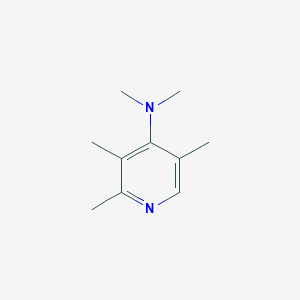



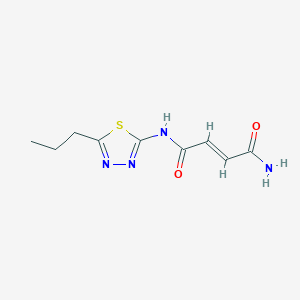

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
